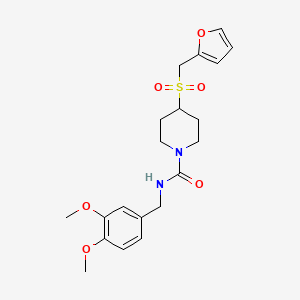

N-(3,4-dimethoxybenzyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(furan-2-ylmethylsulfonyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S/c1-26-18-6-5-15(12-19(18)27-2)13-21-20(23)22-9-7-17(8-10-22)29(24,25)14-16-4-3-11-28-16/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEHTSSDTHUGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,4-dimethoxybenzyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a piperidine ring substituted with a sulfonyl group linked to a furan moiety and a methoxybenzyl group. The general formula can be represented as follows:

Synthesis Overview

The synthesis of this compound typically involves several key steps including:

- Formation of the Piperidine Ring : The initial step involves cyclization reactions leading to the formation of the piperidine core.

- Sulfonation : Introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides.

- Substitution Reactions : The final assembly includes the incorporation of the furan and methoxybenzyl groups via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted its potential against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) suggesting efficacy in inhibiting bacterial growth .

| Compound | % Inhibition at 25 μg/mL | MIC (μg/mL) |

|---|---|---|

| This compound | 85% | 12 |

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Binding Affinity : Structural features such as methoxy substitutions enhance binding to target proteins, potentially influencing pathways involved in bacterial metabolism and resistance mechanisms.

- Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have been shown to inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or its analogs:

- Antitubercular Activity : A study screened various sulfonamide derivatives, including this compound, demonstrating significant antitubercular properties with an emphasis on structural modifications enhancing activity .

- Cytotoxicity Assessments : In vitro studies conducted on cancer cell lines revealed that modifications to the piperidine structure could lead to increased cytotoxicity against specific cancer types .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics and metabolic stability, making it a candidate for further development in therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

The following compounds share structural motifs with the target molecule and serve as points of comparison:

Functional Group Impact on Properties

- Aromatic Substitutions : The 3,4-dimethoxybenzyl group (electron-rich) contrasts with the 3,4-dichlorophenyl group (electron-deficient) in , which could alter receptor binding affinity or selectivity.

- Piperidine Substitutions : The benzodiazolone moiety in introduces hydrogen-bonding capacity, absent in the target compound’s furan sulfonyl group.

Hypothetical Pharmacokinetic Comparison

- Lipophilicity : The furan ring (logP ~1.7) may reduce lipophilicity compared to the dichlorophenyl group (logP ~3.2) in , impacting blood-brain barrier penetration.

- Metabolic Stability : The dimethoxybenzyl group in the target compound and may undergo O-demethylation, a common metabolic pathway, whereas the dichlorophenyl group in is more resistant to oxidation .

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to , involving sulfonylation of piperidine and carboxamide coupling.

- Therapeutic Potential: While and focus on heart failure and kinase inhibitors, the target compound’s structural elements (sulfonamide, piperidine) suggest possible overlap with protease or GPCR targets.

- Gaps in Evidence : Direct biological data (e.g., IC50, binding assays) for the target compound are absent in the provided evidence, necessitating extrapolation from analogues.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3,4-dimethoxybenzyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves (i) sulfonylation of piperidine derivatives using furan-2-ylmethylsulfonyl chloride, (ii) coupling with 3,4-dimethoxybenzylamine via carboxamide formation, and (iii) purification via column chromatography. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to avoid side products like over-sulfonated intermediates .

- Data : For analogous compounds, yields range from 34–67% depending on substituent steric effects and sulfonyl group reactivity .

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

- Methodology :

- NMR : and NMR to confirm regioselectivity of sulfonylation and carboxamide formation (e.g., furan protons at δ 6.3–7.4 ppm, piperidine CH signals at δ 2.8–4.2 ppm) .

- X-ray crystallography : Resolve 3D conformation to assess steric interactions between the dimethoxybenzyl group and sulfonyl moiety .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., IC determination).

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given structural similarity to patented piperidine carboxamides targeting cardiovascular pathways .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace furan with thiophene or vary methoxy positions on the benzyl group) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like β-adrenergic receptors, as seen in structurally related heart failure therapeutics .

- Data : For similar sulfonamide-piperidine hybrids, EC values vary by 10-fold with minor substituent changes .

Q. What strategies resolve contradictory data in solubility and bioavailability predictions?

- Methodology :

- Solubility assays : Compare experimental (e.g., shake-flask method) vs. computational (e.g., COSMO-RS) results. Adjust formulations using cyclodextrins or lipid-based carriers if discrepancies exceed 20% .

- Permeability : Parallel artificial membrane permeability assay (PAMPA) to validate in silico predictions (e.g., SwissADME) .

Q. How do metabolic stability and CYP450 interactions impact preclinical development?

- Methodology :

- Microsomal assays : Incubate with human liver microsomes (HLM) to identify major metabolites via LC-MS/MS.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Piperidine carboxamides often show moderate CYP3A4 inhibition (IC ~5–10 µM) .

Key Research Challenges

- Stereochemical control : Racemization during carboxamide formation may require chiral HPLC for enantiomer separation .

- Target selectivity : Off-target effects (e.g., sodium channels) observed in related compounds necessitate proteome-wide profiling .

Ethical and Safety Considerations

- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (oral LD ~200 mg/kg in rats for analogous compounds) .

- Waste disposal : Neutralize sulfonamide residues with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.